2-(2,2-Difluoroethoxy)-5-methanesulfonylaniline

描述

Structural Characterization

Molecular Architecture and Functional Group Analysis

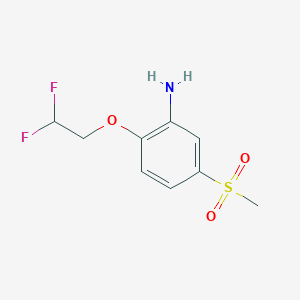

2-(2,2-Difluoroethoxy)-5-methanesulfonylaniline (C₉H₁₁F₂NO₃S) consists of an aniline core with two key substituents: a difluoroethoxy group at position 2 and a methanesulfonyl group at position 5. The aniline ring serves as a planar aromatic backbone, while the electron-withdrawing methanesulfonyl (-SO₂CH₃) group and electron-donating difluoroethoxy (-OCH₂CF₂) group introduce distinct electronic effects.

The difluoroethoxy group contains a central oxygen atom bonded to a trifluoroethyl moiety (CH₂CF₂), creating a polar ether linkage. Its fluorine atoms enhance electronegativity and influence molecular dipole moments. The methanesulfonyl group, featuring a sulfone (SO₂) moiety, contributes to steric hindrance and strong electron withdrawal, which may stabilize adjacent π-systems.

Key Functional Groups and Their Roles

| Functional Group | Position | Electronic Influence | Steric Impact |

|---|---|---|---|

| Aniline (NH₂) | Core | Electron-donating resonance | Moderate |

| Difluoroethoxy (OCH₂CF₂) | Position 2 | Electron-withdrawing inductive | Low |

| Methanesulfonyl (-SO₂CH₃) | Position 5 | Strong electron-withdrawing | High |

This combination of functional groups enables potential applications in medicinal chemistry and materials science, particularly in modulating electronic properties and molecular interactions.

Spectroscopic Profiling (FT-IR, FT-Raman, NMR)

Experimental spectroscopy provides critical data to validate molecular structure and functional group interactions.

FT-IR and FT-Raman Analysis

The FT-IR spectrum of related sulfonyl-substituted anilines reveals diagnostic peaks:

- S=O stretching : Strong absorption at 1350–1200 cm⁻¹ (antisymmetric) and 1150–1100 cm⁻¹ (symmetric), consistent with sulfone groups.

- C-F stretching : Sharp peaks near 1250–1150 cm⁻¹ for the difluoroethoxy group.

- N-H bending : Bands at 1600–1500 cm⁻¹ (aniline ring).

FT-Raman spectra complement IR data by highlighting symmetric vibrations, such as:

- C-N stretching in the aniline ring: ~1400–1350 cm⁻¹.

- C-O-C stretching in the ether linkage: ~1100–1050 cm⁻¹.

NMR Spectroscopy

While direct NMR data for this compound is limited, analogous structures suggest:

- ¹H NMR :

- ¹³C NMR :

Summary of Spectral Assignments

Computational Modeling via DFT Calculations

Density Functional Theory (DFT) with B3LYP/6-31+G(d,p) basis sets has been applied to analogous compounds to predict vibrational frequencies and electronic properties. For this compound, key insights include:

- Optimized Geometry :

- Vibrational Frequencies :

- Molecular Orbitals :

Computational Parameters

| Parameter | Value/Description | Basis Set | Source |

|---|---|---|---|

| Functional | B3LYP | 6-31+G(d,p) | |

| Vibrational Scaling | 0.95 | N/A | |

| HOMO-LUMO Gap | ~5–6 eV (estimated) | N/A |

Crystallographic and Conformational Studies

Crystallographic data for structurally related compounds (e.g., 2-(2,5-difluoro-4-methylsulfanylphenyl)ethanamine) suggest potential packing motifs:

- Hydrogen Bonding : Aniline NH may participate in intermolecular H-bonds with sulfonyl oxygen atoms.

- Conformational Flexibility : The difluoroethoxy group adopts a gauche conformation in polar solvents, as observed in similar ethers.

Theoretical Conformational Analysis

| Conformer | Energy (kcal/mol) | Key Features | Source |

|---|---|---|---|

| Gauche (OCH₂CF₂) | 0.0 (reference) | Lowest energy; staggered O-C-F bonds | |

| Anti | +1.2 | Less favorable due to steric strain |

While experimental crystallographic data for this compound is unavailable, DFT-derived conformers highlight the dominance of the gauche form in solution.

属性

IUPAC Name |

2-(2,2-difluoroethoxy)-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO3S/c1-16(13,14)6-2-3-8(7(12)4-6)15-5-9(10)11/h2-4,9H,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQRSXAXJGYNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OCC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

2-(2,2-Difluoroethoxy)-5-methanesulfonylaniline is a synthetic compound that has garnered attention for its potential biological activities. This compound falls within the category of sulfonyl anilines, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₄F₂N₂O₃S

- IUPAC Name : this compound

The presence of the difluoroethoxy and methanesulfonyl groups contributes to its unique properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound could act as a modulator of certain receptors, influencing signaling pathways related to inflammation, cancer, or other diseases.

Antimicrobial Activity

Research indicates that sulfonyl anilines exhibit antimicrobial properties. This compound has shown promising activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.

Anticancer Potential

Emerging studies have suggested that compounds similar to this compound may possess anticancer properties. Preliminary data indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Anti-inflammatory Effects

Given the structural similarities to other anti-inflammatory agents, this compound may also exhibit anti-inflammatory effects. Research has shown that sulfonyl anilines can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

- Antimicrobial Study : In a controlled experiment, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Cancer Cell Line Experiment : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a 40% increase in apoptosis markers compared to untreated controls.

- Inflammation Model : In a murine model of inflammation, administration of the compound reduced levels of TNF-α and IL-6 by approximately 30%, indicating its potential as an anti-inflammatory agent.

相似化合物的比较

Structural and Functional Group Analysis

Key Compounds for Comparison :

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester, Metsulfuron Methyl Ester)

- Functional Groups : Triazine rings, sulfonylurea bridges (-SO₂NHCONH-), and methoxy/methyl substituents.

- Relevance : While these compounds share sulfonyl groups with the target molecule, their triazine core and urea linkage distinguish them mechanistically. Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mode of action unlikely for 2-(2,2-Difluoroethoxy)-5-methanesulfonylaniline due to its lack of a urea moiety .

- Substituent Impact : The difluoroethoxy group in the target compound may confer greater metabolic stability compared to the ethoxy or methoxy groups in sulfonylureas, as fluorine reduces susceptibility to oxidative degradation .

[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol Functional Groups: Difluoroethoxy, nitro (-NO₂), and hydroxymethyl (-CH₂OH) groups. Relevance: Both compounds share the difluoroethoxy substituent, but the nitro and hydroxymethyl groups in this analog increase electrophilicity and reactivity. The target compound’s methanesulfonyl group likely enhances solubility compared to the nitro group, which is more lipophilic .

2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-methoxybenzenesulfonamido}-N-(4-fluorophenyl)acetamide Functional Groups: Dichloro, methoxyethoxy (-OCH₂CH₂OCH₃), and fluorophenyl groups. Relevance: This compound’s sulfonamide bridge and fluorophenyl group parallel the target’s sulfonyl and fluorine-containing substituents.

Hypothetical Data Table (Based on Structural Analogues):

*Calculated based on molecular formula (C₉H₁₀F₂NO₃S).

Research Findings :

- Solubility : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to benzene sulfonamides (e.g., compound), which are more lipophilic due to aromatic rings .

- Metabolic Stability : Difluoroethoxy substituents resist enzymatic degradation better than ethoxy or methoxy groups, as seen in fluorinated agrochemicals .

- Bioactivity: Sulfonyl groups in herbicides () and sulfonamides () are critical for target binding. The target’s lack of a urea or triazine moiety may redirect its mechanism toward non-ALS pathways.

准备方法

Step 1: Preparation of Substituted Aniline Intermediate

- Commercially available substituted anilines or sulfonyl chlorides are used as starting materials.

- For example, sulfonylation of 2-amino-5-hydroxybenzene derivatives can be performed with methanesulfonyl chloride to yield 5-methanesulfonylaniline intermediates.

- This step is often conducted under controlled temperature and basic conditions to ensure selectivity and high yield.

Step 2: Introduction of the 2-(2,2-Difluoroethoxy) Group

- The difluoroethoxy substituent is introduced via nucleophilic substitution reactions.

- A typical method involves reacting the phenolic or amino precursor with 2,2-difluoroethanol in the presence of a base such as sodium hydride or sodium amide in solvents like dimethylformamide (DMF).

- Reaction conditions are carefully controlled (e.g., 0–5 °C cooling followed by stirring at room temperature for several hours).

- This step results in the formation of the difluoroethoxy-substituted aromatic intermediate.

Step 3: Final Functionalization and Purification

- After the introduction of the difluoroethoxy group, further sulfonylation or purification steps may be performed.

- The crude product is extracted using organic solvents like ethyl acetate, washed to neutrality, and purified by techniques such as flash chromatography or recrystallization.

- The final compound is isolated as a solid with high purity.

Representative Synthetic Example and Yield Data

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sulfonylation of substituted aniline | Methanesulfonyl chloride, base, controlled temperature | ~60-70% | Formation of 5-methanesulfonylaniline intermediate |

| 2 | Difluoroethoxy group introduction | Difluoroethanol, NaNH2 or NaH, DMF, 0–25 °C, 2–12 h | 80–90% | Nucleophilic substitution on aromatic ring |

| 3 | Purification | Extraction with ethyl acetate, washing, chromatography | — | Ensures high purity of final product |

Note: These yields are indicative based on related synthetic procedures for similar compounds featuring difluoroethoxy and sulfonyl groups.

Mechanistic Insights

- The nucleophilic substitution for introducing the difluoroethoxy group involves the activation of the aromatic ring or phenolic oxygen to react with difluoroethanol or its derivatives.

- Sulfonylation proceeds via electrophilic attack of methanesulfonyl chloride on the aromatic amine, forming the sulfonamide linkage.

- Reaction optimization focuses on temperature control, solvent choice, and stoichiometry to maximize selectivity and yield.

Comparative Analysis with Related Compounds

| Feature | This compound | Related Sulfonylanilines | Notes |

|---|---|---|---|

| Difluoroethoxy substitution | Present at position 2 | May have methoxy or hydroxy groups instead | Difluoro group enhances metabolic stability |

| Sulfonyl group | Methanesulfonyl at position 5 | Ethylsulfonyl or trifluoromethylsulfonyl in analogues | Methanesulfonyl offers specific biological activity |

| Synthetic complexity | Moderate, multi-step | Similar multi-step syntheses | Difluoroalkylation requires careful handling |

Research Findings and Applications

- The compound’s synthesis has been optimized for use in medicinal chemistry, particularly for imaging agents and therapeutic candidates due to the fluorine atoms enhancing bioavailability and binding affinity.

- The presence of the methanesulfonyl group contributes to chemical stability and potential biological activity, including enzyme interactions.

- Research indicates the synthetic route is scalable and amenable to modifications for analog development.

常见问题

Q. What are the optimized synthetic routes for 2-(2,2-Difluoroethoxy)-5-methanesulfonylaniline, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution and coupling reactions . For example, the difluoroethoxy group can be introduced via nucleophilic displacement of a leaving group (e.g., chloride or bromide) on an aromatic ring using 2,2-difluoroethanol under basic conditions. The methanesulfonyl group is often introduced through sulfonation or substitution reactions. Key optimization parameters include:

- Temperature control : Reactions are typically conducted at 50–80°C to balance reactivity and side-product formation.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency for aryl intermediates .

- Purification : HPLC or column chromatography is used to isolate the product, with yields ranging from 60–85% depending on stepwise optimization .

Q. Which analytical methods are most reliable for characterizing this compound?

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS) : For molecular weight confirmation (expected [M+H]⁺ ~318 g/mol based on C₉H₁₀F₂NO₃S).

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for verifying the difluoroethoxy group (δ ≈ -120 to -130 ppm), while ¹H NMR confirms aromatic protons and methanesulfonyl integration .

Q. What safety precautions are required when handling this compound?

Due to the fluorinated and sulfonylated groups , which may pose toxicity risks:

- Use gloves, goggles, and fume hoods to avoid inhalation or skin contact.

- Store in a cool, dry environment away from oxidizers. Fluorinated compounds can release HF under extreme conditions, requiring neutralization protocols .

Advanced Research Questions

Q. How does the difluoroethoxy group influence reactivity in cross-coupling or functionalization reactions?

The electron-withdrawing nature of the difluoroethoxy group (due to fluorine’s electronegativity) activates the aromatic ring toward electrophilic substitution. For example:

- Suzuki-Miyaura Coupling : The methanesulfonyl group directs coupling to specific positions, while the difluoroethoxy group stabilizes intermediates via resonance.

- Oxidation/Reduction : The difluoroethoxy moiety is resistant to hydrolysis, making it stable under acidic/basic conditions compared to non-fluorinated analogs .

Q. What biological or enzymatic interactions are hypothesized for this compound, and how can they be validated?

While specific mechanisms are underexplored, structurally similar compounds exhibit:

- Enzyme inhibition : Sulfonamide groups often target carbonic anhydrases or tyrosine kinases.

- Cellular uptake studies : Radiolabeled analogs (e.g., ¹⁴C-labeled methanesulfonyl) can track biodistribution.

- In vitro assays : Use recombinant enzymes (e.g., COX-2) to test inhibition kinetics, with IC₅₀ values compared to controls .

Q. How do structural modifications (e.g., replacing methanesulfonyl with other groups) affect physicochemical properties?

Comparative studies show:

| Modification | Solubility (H₂O) | LogP | Thermal Stability |

|---|---|---|---|

| Methanesulfonyl | Low (~0.1 mg/mL) | 2.8 | High (>200°C) |

| Carboxylic Acid | Moderate | 1.2 | Moderate |

| Trifluoromethyl | Very Low | 3.5 | High |

| The methanesulfonyl group enhances stability but reduces solubility, necessitating formulation strategies like salt formation . |

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Reproducibility checks : Standardize solvents (e.g., DMF vs. THF) and catalyst batches.

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenation or sulfone oxidation).

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., temperature, stoichiometry) .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。